1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid
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Overview
Description
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring with a carboxylic acid functional group
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It is known that compounds with a similar structure, such as indole derivatives, can interact with their targets through various mechanisms . For instance, they can inhibit or activate their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a broad range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl precursor. The final step involves the carboxylation of the imidazole ring to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid
- 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
- 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid
Uniqueness: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid is unique due to the specific position of the carboxylic acid group on the imidazole ring, which influences its reactivity and binding properties. The trifluoromethyl group also imparts distinct electronic and steric effects, enhancing the compound’s stability and bioactivity compared to similar compounds .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)7-17-6-5-16-10(17)11(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSDMZSXZJAZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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